5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is a complex organic compound that features both oxazole and benzothiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as α-acetylenic γ-hydroxyaldehydes and hydroxylamine . The benzothiophene moiety can be synthesized via cyclization reactions involving thiophene derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid involves interactions with specific molecular targets. The oxazole and benzothiophene moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds like aleglitazar and oxaprozin.
Benzothiophene derivatives: Compounds such as raloxifene and zileuton.
Uniqueness
5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is unique due to its combined oxazole and benzothiophene structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-7-4-10(20-16-7)13(17)15-9-2-3-11-8(5-9)6-12(21-11)14(18)19/h2-6H,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHSLIJCFGXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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